

# Early-Phase Research on Keverprazan (P-CAB agent 2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Keverprazan, also referred to as "P-CAB agent 2," is a novel, orally active potassium-competitive acid blocker (P-CAB) that has demonstrated potent and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the early-phase research on Keverprazan, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing core mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of acid-related gastrointestinal disorders.

### **Mechanism of Action**

Keverprazan is a member of the P-CAB class of drugs, which act by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly, P-CABs can inhibit the proton pump without the need for acid activation, leading to a more rapid onset of action.

### **Preclinical Pharmacology**



In preclinical studies, Keverprazan has been shown to be a potent inhibitor of H+/K+-ATPase with an IC50 value of less than 100 nM. It exhibits selectivity for the gastric proton pump and has been observed to inhibit histamine-induced gastric acid secretion without causing acute toxicity. An in-vitro study on the hERG potassium channel reported an IC50 value of 18.69 µM.

### **Quantitative Data from Early-Phase Clinical Trials**

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) data from Phase I and Phase II clinical trials of Keverprazan.

Table 1: Pharmacokinetic Parameters of Single Ascending Doses of Keverprazan in Healthy Volunteers

(Phase la)

| Dose  | Tmax (h)    | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) | t1/2 (h)    | CL/F (L/h) |
|-------|-------------|-----------------|------------------|-------------|------------|
| 5 mg  | 1.25 - 1.75 | -               | -                | 6.00 - 7.17 | 88.8 - 198 |
| 10 mg | 1.25 - 1.75 | -               | -                | 6.00 - 7.17 | 88.8 - 198 |
| 20 mg | 1.25 - 1.75 | -               | -                | 6.00 - 7.17 | 88.8 - 198 |
| 40 mg | 1.25 - 1.75 | -               | -                | 6.00 - 7.17 | 88.8 - 198 |
| 60 mg | 1.25 - 1.75 | -               | -                | 6.00 - 7.17 | 88.8 - 198 |

Cmax and AUC increased with the dose.[1]

# Table 2: Pharmacodynamic Effect of Single Ascending Doses of Keverprazan in Healthy Volunteers (Phase Ia)



| Dose               | Intragastric pH >5 Holding Time Ratio<br>(HTR) over 24h (%) |
|--------------------|-------------------------------------------------------------|
| 5 mg               | 7.9 ± 8.1                                                   |
| 10 mg              | 26.2 ± 22.8                                                 |
| 20 mg              | 80.2 ± 8.8                                                  |
| 40 mg              | 88.1 ± 8.6                                                  |
| 60 mg              | 93.0 ± 1.7                                                  |
| 30 mg Lansoprazole | 57.1 ± 26.4                                                 |

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[1]

**Table 3: Effect of Food on Keverprazan** 

Pharmacokinetics (Phase Ib)

| Parameter | Geometric Mean Ratio (90% CI) (Fed vs. Fasting) |  |
|-----------|-------------------------------------------------|--|
| Cmax      | 126.8% (109.0% - 147.5%)                        |  |
| AUC0-∞    | 134.9% (123.8% - 146.9%)                        |  |

Table 4: Pharmacokinetic Parameters of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic, Day 7)

| Dose  | Tmax (h)   | Cmax (ng/mL) | t1/2 (h) |
|-------|------------|--------------|----------|
| 20 mg | 1.25 - 3.0 | 43.1         | 6.23     |
| 40 mg | 1.25 - 3.0 | 93.2         | 7.01     |

A steady-state in exposure was generally reached after 7 days of treatment with no apparent accumulation.[2][3][4]

99.0





20 mg Vonoprazan

Table 5: Pharmacodynamic Effect of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic)

Treatment Intragastric pH >5 HTR over 24h (%) - Day 1 over 24h (%) - Day 7

20 mg Keverprazan 84.4 97.4

40 mg Keverprazan 84.5 100.0

The intragastric pH >5 HTR of keverprazan reached a plateau at 20 mg.[2][3][4]

79.1

**Table 6: Efficacy of Keverprazan in Patients with** 

**Duodenal Ulcer (Phase II)** 

| Treatment Group    | Duodenal Ulcer Healing<br>Rate at Week 4 (%) | Duodenal Ulcer Healing<br>Rate at Week 6 (%) |
|--------------------|----------------------------------------------|----------------------------------------------|
| 20 mg Keverprazan  | 87.27                                        | 96.36                                        |
| 30 mg Keverprazan  | 90.16                                        | 98.36                                        |
| 30 mg Lansoprazole | 79.69                                        | 92.19                                        |

Keverprazan was effective and non-inferior to lansoprazole in healing duodenal ulcers.[5]

### Table 7: Safety and Tolerability of Keverprazan in Early-Phase Trials



| Study Phase    | Keverprazan<br>Adverse Event<br>Rate                                | Placebo/Comparat<br>or Adverse Event<br>Rate  | Notes                                                                                                                       |
|----------------|---------------------------------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Phase Ia (SAD) | 32.50% (13/40<br>subjects)                                          | 37.50% (Placebo),<br>50.00%<br>(Lansoprazole) | All adverse events were mild.[1]                                                                                            |
| Phase Ic (MAD) | 56.25% (9/16<br>subjects)                                           | 50.00% (Placebo),<br>50.00% (Vonoprazan)      | Adverse events were mild, with one moderate abdominal pain leading to withdrawal. No serious adverse events occurred.[2][3] |
| Phase II (DU)  | Lower than 30 mg Lansoprazole and 30 mg Keverprazan groups (p<0.05) | -                                             | The incidence of adverse events in the 20 mg keverprazan group was significantly lower.[5]                                  |

### **Experimental Protocols**

# Phase Ia: Single Ascending Dose Study in Healthy Chinese Subjects

- Study Design: A randomized, placebo- and positive-controlled, dose-escalated Phase Ia trial. [1]
- Participants: Healthy Chinese subjects.[1]
- Dosing: Subjects were enrolled in sequential dose groups of 5 mg, 10 mg, 20 mg, 40 mg, and 60 mg of Keverprazan. Within each dose group, subjects were randomized to receive a single oral dose of Keverprazan (n=8), lansoprazole 30 mg (n=2), or placebo (n=2).[1]
- Assessments:



- Pharmacokinetics: Blood samples were collected at predefined time points to determine plasma concentrations of Keverprazan and calculate PK parameters including Tmax, Cmax, AUC, t1/2, and CL/F.[1]
- Pharmacodynamics: Intragastric pH was monitored continuously over a 24-hour period to determine the percentage of time the pH remained above 5 (pH >5 HTR).[1]
- Safety: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.[1]

### Phase Ib: Food-Effect Study in Healthy Subjects

- Study Design: A randomized, open-label, two-period, two-sequence crossover study.
- · Participants: Healthy subjects.
- Procedure: Subjects received a single oral dose of Keverprazan under both fasting and fed (high-fat meal) conditions, with a washout period between treatments.
- Assessments:
  - Pharmacokinetics: Serial blood samples were collected to determine the effect of food on the Cmax and AUC of Keverprazan.

## Phase Ic: Multiple Ascending Dose Study in Healthy Adults

- Study Design: A randomized, positive- and placebo-controlled Phase Ic trial.
- Participants: Twenty-six healthy adults.[3]
- Dosing: Subjects were randomized to receive daily oral doses of 20 mg Keverprazan (n=8),
   40 mg Keverprazan (n=8), placebo (n=6), or 20 mg vonoprazan (n=4) for 7 consecutive days.[3]
- Assessments:



- Pharmacokinetics: Blood samples were collected on day 1 and day 7 to determine plasma concentrations and assess for drug accumulation.[3]
- Pharmacodynamics: 24-hour intragastric pH monitoring was performed on day 1 and day
   7 to evaluate the acid-suppressing effect.[3]
- Safety: Comprehensive safety monitoring was conducted throughout the study.[3]

## Phase II: Efficacy and Safety Study in Patients with Duodenal Ulcer

- Study Design: A randomized, double-blind, double-dummy, multicenter, parallel-controlled study.[5]
- Participants: Patients with endoscopically confirmed active duodenal ulcers.[5]
- Dosing: A total of 180 subjects were randomized to receive either 20 mg Keverprazan, 30 mg
   Keverprazan, or 30 mg lansoprazole once daily for 4 to 6 weeks.[5]
- Assessments:
  - Efficacy: The primary endpoint was the duodenal ulcer healing rate at week 6, as confirmed by endoscopy. The healing rate at week 4 was a secondary endpoint.
  - Safety: The incidence of adverse events was monitored and compared between the treatment groups.[5]

# Mandatory Visualizations Signaling Pathway of Keverprazan





Click to download full resolution via product page

Caption: Mechanism of action of Keverprazan on the gastric proton pump.

## Experimental Workflow: Phase la Single Ascending Dose Trial



Click to download full resolution via product page

Caption: Workflow of the Phase Ia single ascending dose clinical trial.

### Logical Relationship: Keverprazan's Therapeutic Effect





Click to download full resolution via product page

Caption: Logical cascade of Keverprazan's therapeutic effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC10582672 Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.
   OmicsDI [omicsdi.org]



- 3. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of keverprazan for duodenal ulcer: A phase II randomized, double-blind, parallel-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Research on Keverprazan (P-CAB agent 2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856439#early-phase-research-on-p-cab-agent-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com